molecular formula C21H25N3O3S B2861089 N-((4-Methylphenyl)sulfonyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide CAS No. 1025561-75-4

N-((4-Methylphenyl)sulfonyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide

Cat. No. B2861089
CAS RN: 1025561-75-4
M. Wt: 399.51
InChI Key: RQAHJROJUAPOQU-VMPITWQZSA-N
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Description

N-((4-Methylphenyl)sulfonyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide (N-(4-methylphenylsulfonyl)-4-(3-phenylprop-2-enyl)piperazin-1-yl)formamide, or N-MPSP for short, is a synthetic compound developed for use in scientific research. It is a derivative of piperazine, a heterocyclic aromatic compound, and is commonly used in research related to drug discovery, drug metabolism, and biochemical and physiological studies. N-MPSP has many advantages over other compounds in terms of its stability and ease of synthesis.

Scientific Research Applications

Environmental Applications and Membrane Technology

  • Nanofiltration Membranes : A review on piperazine-based nanofiltration (NF) membranes, including those with crumpled polyamide films, highlighted their significant potential in environmental applications like water purification and wastewater treatment. These membranes demonstrate improved water permeance, selectivity, and antifouling performance due to their unique crumpled structures (Shao et al., 2022).

Medicinal Chemistry and Drug Development

  • Sulfonamide Inhibitors : A patent review covering the period from 2013 to present discussed the broad therapeutic applications of sulfonamide compounds, including their roles as antibacterial, antiviral, and anticancer agents. This review emphasized the versatility of sulfonamides in drug design and highlighted their continued importance in developing new therapeutics (Gulcin & Taslimi, 2018).

  • Antitumor Applications : Focused on the chemical and medicinal aspects of sulfonamides, this review outlined their significant antibacterial, antifungal, and antitumor properties. It provided an in-depth look at the medicinal chemistry of sulfonamides, including structure-activity relationships and mechanisms of action, demonstrating the compound class's potential in oncology (Azevedo-Barbosa et al., 2020).

Pharmacological Significance

  • Sulfur (SVI)-Containing Motifs in Drug Discovery : This critical review explored the pharmacological properties of sulfur-based moieties, particularly sulfonyl or sulfonamide analogs. It highlighted over 150 FDA-approved drugs with sulfur motifs, underscoring their therapeutic potential across a wide range of applications, including antimicrobial and antidiabetic effects (Zhao et al., 2018).

properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-18-9-11-20(12-10-18)28(26,27)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAHJROJUAPOQU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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